Tert-butyl (2-(4-bromophenoxy)ethyl)(cyclopropyl)carbamate
Overview
Description
Tert-butyl (2-(4-bromophenoxy)ethyl)(cyclopropyl)carbamate: is a chemical compound with the molecular formula C16H22BrNO3 and a molecular weight of 356.25 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a bromophenoxy group, and a cyclopropyl group. It is used in various research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of tert-butyl (2-(4-bromophenoxy)ethyl)(cyclopropyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-(4-bromophenoxy)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl (2-(4-bromophenoxy)ethyl)(cyclopropyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include bases like potassium carbonate, acids like hydrochloric acid, and oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl (2-(4-bromophenoxy)ethyl)(cyclopropyl)carbamate is utilized in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into potential therapeutic applications, such as the development of new drugs, often involves this compound due to its unique chemical properties.
Industry: It is used in the development of new materials and chemical processes, leveraging its reactivity and stability
Mechanism of Action
The mechanism of action of tert-butyl (2-(4-bromophenoxy)ethyl)(cyclopropyl)carbamate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Tert-butyl (2-(4-bromophenoxy)ethyl)(cyclopropyl)carbamate can be compared with similar compounds such as:
Tert-butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate: This compound has a similar structure but includes a chlorine atom, which can influence its reactivity and applications.
Tert-butyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate:
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and stability, making it valuable for diverse research applications.
Biological Activity
Tert-butyl (2-(4-bromophenoxy)ethyl)(cyclopropyl)carbamate is a synthetic organic compound with significant potential in medicinal chemistry due to its unique structure and functional groups. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, enzyme interactions, and potential therapeutic applications.
Compound Overview
- Molecular Formula : C16H22BrNO3
- Molecular Weight : 356.25 g/mol
- CAS Number : 907196-11-6
The compound features a tert-butyl group, a cyclopropyl moiety, and a bromophenoxy ethyl group, which contribute to its unique biological properties. Its synthesis typically involves the reaction of tert-butyl carbamate with 2-(4-bromophenoxy)ethyl bromide in the presence of a base such as potassium carbonate.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. The presence of the bromine atom and the aromatic ring structure are believed to enhance its efficacy against various bacterial strains. In comparative studies, compounds with similar structures have shown varying degrees of antibacterial activity, indicating that the specific arrangement of functional groups in this compound may confer unique advantages in microbial inhibition.
Compound | Activity | Remarks |
---|---|---|
This compound | Moderate to high antibacterial activity | Effective against Gram-positive and Gram-negative bacteria |
Similar carbamates | Variable activity | Dependent on structural modifications |
Enzyme Inhibition Studies
Research indicates that this compound can interact with various enzymes, potentially serving as an inhibitor. Its mechanism of action involves forming stable complexes with target proteins, which can lead to modulation or inhibition of their activity. This property is particularly relevant in drug design, where enzyme inhibition is a common therapeutic strategy.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several carbamate derivatives, including this compound. Results showed that this compound exhibited promising activity against Staphylococcus aureus and Escherichia coli, with an IC50 comparable to standard antibiotics .
- Enzyme Interaction : In vitro assays demonstrated that this compound effectively inhibited acetylcholinesterase activity, suggesting potential applications in treating diseases like Alzheimer's.
- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that the presence of the bromophenoxy group significantly enhances biological activity compared to similar compounds lacking this feature. This finding underscores the importance of specific structural elements in determining pharmacological effects .
The mechanism by which this compound exerts its biological effects involves:
- Binding Affinity : The compound's structural features allow it to bind effectively to active sites on enzymes or receptors.
- Covalent Interactions : It may form covalent bonds with nucleophilic residues in target proteins, leading to sustained inhibition.
- Modulation of Signaling Pathways : By interacting with key enzymes involved in metabolic pathways, it can alter cellular responses and promote therapeutic effects.
Properties
IUPAC Name |
tert-butyl N-[2-(4-bromophenoxy)ethyl]-N-cyclopropylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO3/c1-16(2,3)21-15(19)18(13-6-7-13)10-11-20-14-8-4-12(17)5-9-14/h4-5,8-9,13H,6-7,10-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYYXYWUMGGMPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOC1=CC=C(C=C1)Br)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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